molecular formula C9H9BrO B6359312 2-Bromo-4-ethylbenzaldehyde CAS No. 1289148-61-3

2-Bromo-4-ethylbenzaldehyde

Cat. No. B6359312
CAS RN: 1289148-61-3
M. Wt: 213.07 g/mol
InChI Key: ZRXROIANNXWGTD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator and has a physical form of a light-yellow to yellow liquid .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-ethylbenzaldehyde is 1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

2-Bromo-4-ethylbenzaldehyde is a light-yellow to yellow liquid . It has a molecular weight of 213.07 . The compound is typically stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Spectroscopic Analysis

2-Bromo-4-ethylbenzaldehyde can be used in spectroscopic analysis. Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .

Solvent Effect Study

The compound can be used to study the solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .

Pharmaceutical Chemistry

Benzaldehyde derivatives (aromatic aldehydes) like 2-Bromo-4-ethylbenzaldehyde are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Chemical Industry

In the chemical industry, benzaldehyde derivatives are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Anti-microbial Properties

Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .

Solvation Energy Relationships

The compound can be used to study linear solvation energy relationships (LSER) . The scale from LSER obtained using both experimental and theoretical data is useful to study solvent effect .

Safety and Hazards

2-Bromo-4-ethylbenzaldehyde is classified under GHS07 for safety . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-ethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXROIANNXWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethylbenzaldehyde

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